

Application Notes and Protocols for the Synthesis of Hydroxyacetophenones via Fries Rearrangement

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Compound of Interest

Compound Name: 3',5'-Dichloro-2'-hydroxyacetophenone

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Abstract

The Fries rearrangement is a fundamental organic transformation that converts phenolic esters into hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[1] This document provides detailed experimental protocols for the synthesis of hydroxyacetophenones using this rearrangement. It includes a comparative analysis of various catalytic systems and reaction conditions, a step-by-step experimental procedure, and a discussion of the reaction mechanism and workflow.

Introduction

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, a reaction typically catalyzed by a Lewis acid.^[2] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting reaction parameters such as temperature and solvent.^[3] Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures yield the ortho isomer.^[4] This selectivity is attributed to the principles of kinetic versus thermodynamic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.^[2] Non-

polar solvents also tend to favor the ortho product, whereas an increase in solvent polarity promotes the formation of the para isomer.[2]

Comparative Data of Synthetic Protocols

The efficiency and selectivity of the Fries rearrangement are highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various methods for the synthesis of hydroxyacetophenones from phenyl acetate.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (ortho) (%)	Yield (para) (%)	Total Yield (%)	Reference
AlCl ₃	Chlorobenzene	60-65	2	23	69	92	[5]
AlCl ₃	None	160-170	-	-	-	91	[5]
p-sulphonic acid (PTSA)	Toluene	-	-	90	10	100 (conversion)	[6][7][8]
Al ₂ O ₃ -ZnCl ₂	None (Microwave)	-	-	-	-	Improved Yields	[9]
HF	-	20-100	-	-	-	94	[10]
BF ₃	-	90	-	-	-	56	[10]
TiCl ₄	-	90-100	-	-	-	34	[10]
FeCl ₃	-	65	-	-	-	25	[10]
ZnCl ₂	-	125	-	-	-	8	[10]
Polyphosphoric acid	-	20-100	-	-	-	69	[10]
Sc(OTf) ₃	Nitromethane	50	-	-	39	-	[10]

Experimental Protocols

Protocol 1: Conventional Fries Rearrangement using Aluminum Chloride

This protocol describes the synthesis of a mixture of o- and p-hydroxyacetophenone from phenyl acetate using aluminum chloride as the catalyst.

Materials:

- Phenyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- Chlorobenzene (or other suitable solvent)
- Ice
- Concentrated hydrochloric acid
- Ethyl acetate (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Apparatus for reflux, extraction, and distillation/chromatography

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 to 2.5 equivalents).[\[11\]](#)
- Addition of Reactant: Slowly add phenyl acetate (1 equivalent) to the flask with stirring. If a solvent is used, dissolve the phenyl acetate in a dry, non-polar solvent like chlorobenzene before addition.[\[5\]](#)
- Reaction: Heat the reaction mixture to the desired temperature. For predominantly para product, maintain a temperature of 60-65°C.[\[5\]](#) For a higher proportion of the ortho product, a higher temperature (e.g., above 160°C) is required.[\[4\]\[11\]](#) Maintain the reaction for the specified time (e.g., 2 hours).[\[5\]](#)

- Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the complex and dissolve the aluminum salts.[11]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[11]
- Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.[11]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.[11]
- Purification: The ortho and para isomers can be separated by steam distillation (the ortho isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography. [4]

Protocol 2: Eco-Friendly Fries Rearrangement using p-Toluene Sulphonic Acid (PTSA)

This protocol offers a more environmentally benign approach using a recyclable catalyst.

Materials:

- Phenyl acetate
- p-Toluene sulphonic acid (PTSA)
- Ice
- Hydrochloric acid
- Extraction solvent (e.g., ethyl acetate)
- Water
- Brine

- Anhydrous drying agent

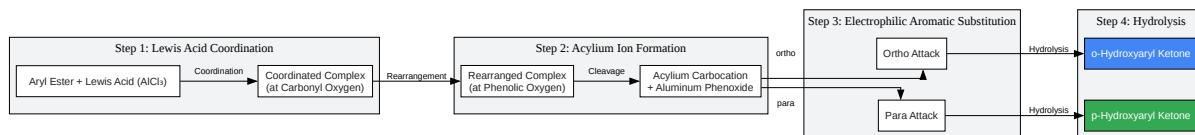
Procedure:

- Reaction Setup: In a reaction vessel, mix phenyl acetate with p-toluene sulphonic acid. This reaction can often be performed solvent-free.[6][7][8]
- Reaction: Heat the mixture to the desired temperature to influence the ortho/para product ratio.
- Work-up: After the reaction, the mixture is quenched with ice and hydrochloric acid.[11]
- Extraction and Purification: The product is extracted with a suitable organic solvent, washed with water and brine, dried, and the solvent is evaporated. The isomers are then separated. [11]

Visualizations

Reaction Mechanism

The generally accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.[2][3]

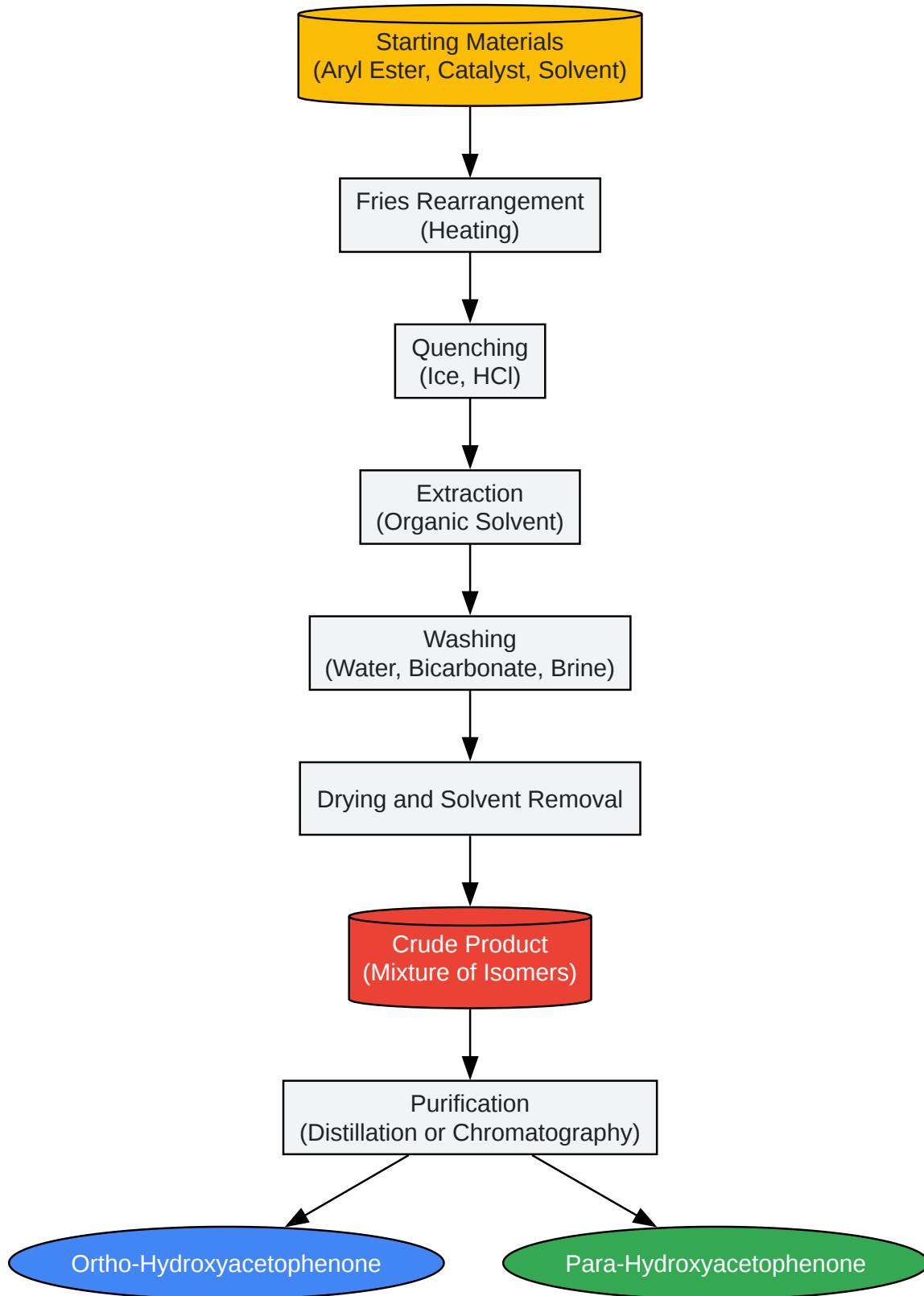


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A diagram illustrating the mechanism of the Fries rearrangement.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of hydroxyacetophenones via the Fries rearrangement.



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A generalized workflow for the synthesis and purification.

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